Delavirdine mesylate

Catalog No.
S525592
CAS No.
147221-93-0
M.F
C23H32N6O6S2
M. Wt
552.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delavirdine mesylate

CAS Number

147221-93-0

Product Name

Delavirdine mesylate

IUPAC Name

methanesulfonic acid;N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide

Molecular Formula

C23H32N6O6S2

Molecular Weight

552.7 g/mol

InChI

InChI=1S/C22H28N6O3S.CH4O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20;1-5(2,3)4/h4-8,13-15,24-26H,9-12H2,1-3H3;1H3,(H,2,3,4)

InChI Key

MEPNHSOMXMALDZ-UHFFFAOYSA-N

SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C.CS(=O)(=O)O

Solubility

In water: 2,942 mg/mL @ pH 1; 295 ug/mL @ pH 2; 0.81 ug/mL @ pH 7

Synonyms

Delavirdine, Delavirdine Mesylate, Mesylate, Delavirdine, Rescriptor, U 90152, U 90152S, U-90152, U-90152S, U90152, U90152S

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C.CS(=O)(=O)O

Description

The exact mass of the compound Delavirdine mesylate is 552.1825 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water: 2,942 mg/ml @ ph 1; 295 ug/ml @ ph 2; 0.81 ug/ml @ ph 7. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines. It belongs to the ontological category of methanesulfonate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding HIV Replication and Mechanism of Action

One key area of research is understanding how HIV replicates and how delavirdine disrupts this process. Delavirdine works by binding to a specific pocket on the viral enzyme reverse transcriptase (RT) []. This binding prevents RT from converting the HIV single-stranded RNA genome into double-stranded DNA, a crucial step for the virus to integrate its genetic material into the host cell's DNA and replicate []. Studying how delavirdine interacts with RT helps researchers design new and improved NNRTIs with greater potency and fewer side effects [].

Drug Resistance Studies

Another research application of delavirdine is in investigating the development of drug resistance in HIV. Mutations in the viral genome can alter the structure of RT, making it less susceptible to binding by delavirdine and other NNRTIs []. Studying how these mutations arise and affect delavirdine's efficacy helps researchers understand the mechanisms of resistance and develop strategies to prevent or overcome it [].

Delavirdine mesylate is a synthetic compound classified as a non-nucleoside reverse transcriptase inhibitor, specifically targeting the human immunodeficiency virus type 1 (HIV-1). Its chemical name is piperazine, 1-[3-[(1-methyl-ethyl)amino]-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-, monomethanesulfonate, with a molecular formula of C₃₂H₃₂N₆O₆S₂ and a molecular weight of approximately 552.68 g/mol . Delavirdine mesylate appears as an odorless white-to-tan crystalline powder and is soluble in water at varying pH levels, with higher solubility at lower pH values .

Delavirdine mesylate acts by binding to the non-catalytic binding pocket of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, preventing it from efficiently converting viral RNA into DNA, a crucial step for HIV replication [].

Delavirdine mesylate is generally well-tolerated, with skin rash being the most common side effect []. However, it can cause other side effects like headache, nausea, and diarrhea.

  • Toxicity: Delavirdine mesylate has a moderate oral LD50 (lethal dose 50%) in rats (>2 g/kg). However, specific human data is limited.
  • Flammability: Not readily flammable [].
  • Reactivity: No significant reactivity hazards reported [].
. Initially, reductive alkylation with acetone is performed on a precursor compound. Following this, acylation of the resulting amine with the imidazolide derived from 5-Methylsulfonaminoindole-2-carboxylic acid yields the final product . This multi-step synthesis underscores the complexity involved in producing this antiretroviral agent.

Delavirdine functions by binding directly to the reverse transcriptase enzyme of HIV-1, inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. This mechanism prevents the virus from replicating effectively. Notably, it does not compete with template:primer or deoxynucleoside triphosphates, making it distinct from other inhibitors . The drug has shown limited efficacy against HIV-2 and certain divergent strains of HIV-1 .

Delavirdine mesylate is known to interact significantly with various medications due to its role as an inhibitor of cytochrome P450 isozyme CYP3A4. It can alter the metabolism of numerous drugs, including amprenavir and statins like simvastatin and lovastatin. Such interactions can lead to increased toxicity or reduced therapeutic efficacy of co-administered medications . In vitro studies have also indicated that delavirdine can inhibit CYP2C9, CYP2D6, and CYP2C19 activity .

Delavirdine mesylate shares its classification as a non-nucleoside reverse transcriptase inhibitor with several other compounds used in HIV treatment. Below is a comparison highlighting its uniqueness:

CompoundMechanismEfficacyCommon Side EffectsUnique Features
Delavirdine mesylateNon-nucleoside reverse transcriptase inhibitorLower than othersRash, fatigue, liver toxicityComplex interaction profile; discontinued in some markets
EfavirenzNon-nucleoside reverse transcriptase inhibitorHigher efficacyCNS effects (dizziness)Once-daily dosing; better tolerated
NevirapineNon-nucleoside reverse transcriptase inhibitorModerate efficacyRash, liver toxicityRisk of severe rash; requires careful monitoring
RilpivirineNon-nucleoside reverse transcriptase inhibitorHigher efficacyInsomnia, headacheOnce-daily dosing; less drug interactions

The comparison illustrates that while delavirdine mesylate has specific roles within HIV treatment regimens, its limitations have led to decreased usage in favor of more effective alternatives.

Delavirdine mesylate represents a significant achievement in non-nucleoside reverse transcriptase inhibitor development, requiring sophisticated synthetic approaches to achieve the complex bis(heteroaryl)piperazine structure. The synthetic methodologies employed in its production demonstrate the convergent application of nucleophilic substitution reactions, catalytic reduction techniques, and strategic use of protecting groups to construct the final pharmaceutical compound [1] [2] [3].

Nucleophilic Substitution and Acylation Pathways

The synthetic route to delavirdine mesylate relies heavily on nucleophilic aromatic substitution reactions and strategic acylation processes that enable the formation of the core molecular framework through carefully orchestrated chemical transformations.

Piperazine-Coupling Strategies for Core Structure Assembly

The piperazine coupling methodology represents the cornerstone of delavirdine synthesis, establishing the critical bis(heteroaryl)piperazine framework that defines the compound's pharmacological activity [1] [3]. The nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with excess piperazine in acetonitrile at room temperature produces 1-(3-nitro-2-pyridyl)piperazine with yields reaching 96% [3]. This reaction proceeds through an addition-elimination mechanism characteristic of nucleophilic aromatic substitution, where the electron-withdrawing nitro group activates the pyridine ring toward nucleophilic attack.

The optimization of piperazine coupling requires careful control of stoichiometric ratios, with successful syntheses employing molar ratios of 1:6 to 1:12 (substrate to piperazine) [1]. The excess piperazine serves multiple functions: it drives the reaction to completion, acts as a base to neutralize the hydrogen chloride byproduct, and prevents competing side reactions that could lead to bis-substituted products. Temperature control during this coupling reaction proves critical, with reflux conditions at 150°C maintained for 24 hours to ensure complete conversion [1].

The protection of the free piperazine nitrogen through treatment with di-tert-butyldicarbonate affords the corresponding nitropyridine intermediate with excellent yields [3]. This protection strategy prevents unwanted side reactions during subsequent synthetic steps and allows for selective functionalization of the desired nitrogen center. The tert-butoxycarbonyl protecting group demonstrates remarkable stability under the reaction conditions while remaining easily removable under acidic conditions using trifluoroacetic acid [3].

Thionyl Chloride-Mediated Acyl Chloride Formation

The conversion of carboxylic acids to acyl chlorides using thionyl chloride represents a critical transformation in the delavirdine synthesis, enabling the subsequent amide bond formation that connects the indole and piperazine portions of the molecule [1] [2]. The 5-[(methylsulfonyl)amino]indole-2-carboxylic acid intermediate undergoes conversion to the corresponding acyl chloride through treatment with thionyl chloride under carefully controlled conditions [1].

The thionyl chloride-mediated acylation proceeds at temperatures ranging from 0°C to room temperature, with reaction times of 2 to 14 hours depending on the scale and specific reaction conditions [1]. The moisture sensitivity of the acyl chloride intermediate necessitates the use of anhydrous solvents and inert atmosphere conditions to prevent hydrolysis and maintain product integrity. Dichloromethane or dioxane serve as preferred solvents for this transformation, providing adequate solubility while maintaining the necessary anhydrous conditions [1].

The optimization of acyl chloride formation requires attention to several critical parameters. The stoichiometric ratio of thionyl chloride to carboxylic acid typically employs a 3:1 excess to ensure complete conversion [1]. Temperature control prevents decomposition of sensitive intermediates while ensuring adequate reaction rates. The removal of excess thionyl chloride and hydrogen chloride byproducts through reduced pressure distillation proves essential for obtaining pure acyl chloride intermediates suitable for subsequent coupling reactions.

The subsequent coupling of the acyl chloride with the deprotected piperazine intermediate proceeds in the presence of triethylamine as a base, yielding delavirdine with overall yields of 63-71% [1]. This coupling reaction demonstrates the effectiveness of the thionyl chloride activation strategy, providing a reliable and scalable method for amide bond formation in the final stages of the synthesis.

Catalytic Hydrogenation and Reduction Techniques

The reduction of nitro groups and imine intermediates represents critical transformations in the delavirdine synthesis, requiring careful selection of catalysts and reaction conditions to achieve high yields while maintaining selectivity and avoiding unwanted side reactions.

Sodium Cyanoborohydride Applications in Intermediate Synthesis

Sodium cyanoborohydride serves as a selective reducing agent for the conversion of imine intermediates to the corresponding secondary amines in the delavirdine synthetic pathway [1] [3] [4]. The treatment of aminopyridine intermediates with acetone followed by sodium cyanoborohydride reduction in methanol affords the 3-(1-methylethylamino)pyridine derivatives with yields ranging from 85-91% [1] [5].

This reductive amination process proceeds through initial imine formation between the amine substrate and acetone, followed by selective reduction of the imine by sodium cyanoborohydride [4] [6]. The selectivity of sodium cyanoborohydride for imine reduction over other functional groups makes it particularly valuable in complex synthetic sequences where multiple reducible functionalities may be present [4]. The reaction typically requires acidic conditions with acetic acid serving as a proton source to facilitate imine formation and subsequent reduction [1].

The optimization of sodium cyanoborohydride reductions involves careful control of temperature, pH, and reaction time. Reactions conducted at 0°C to room temperature provide optimal selectivity while maintaining reasonable reaction rates [1]. The addition of sodium cyanoborohydride as a solution in methanol allows for controlled introduction of the reducing agent and prevents local heating that could lead to side reactions [1]. Reaction monitoring through thin-layer chromatography enables determination of completion and optimization of reaction times.

The advantages of sodium cyanoborohydride over alternative reducing agents include its stability in protic solvents, selectivity for imine reduction, and compatibility with a wide range of functional groups [4]. Unlike sodium borohydride, which readily reduces carbonyl compounds, sodium cyanoborohydride selectively targets imines and iminium ions, making it particularly suitable for reductive amination processes [4] [6].

Raney Nickel-Catalyzed Nitro Group Reduction

The reduction of nitro groups to primary amines represents a fundamental transformation in the delavirdine synthesis, with Raney nickel serving as a cost-effective alternative to palladium on carbon for large-scale applications [1] [2] [7] [8]. The catalytic hydrogenation of 5-nitroindole-2-carboxylic acid using Raney nickel under normal pressure hydrogen conditions provides the corresponding 5-amino indole-2-carboxylic acid with yields of 86-91% [1].

Raney nickel demonstrates excellent activity for nitro group reduction under mild conditions, requiring normal atmospheric pressure hydrogen and temperatures of 30°C [1] [8]. The reaction proceeds in a mixed solvent system of tetrahydrofuran and methanol (1:1 volume ratio), providing optimal solubility for both the substrate and products while maintaining catalyst activity [1]. Reaction times of 6-15 hours ensure complete conversion while preventing over-reduction or catalyst deactivation.

The preparation and handling of Raney nickel require special attention to safety considerations due to its pyrophoric nature [8]. The catalyst is typically supplied as a slurry in water to prevent spontaneous ignition, and activation procedures involve washing with the reaction solvent under inert atmosphere conditions [8]. The amount of catalyst employed, typically 7.2 grams per 0.096 mol of substrate, provides sufficient surface area for efficient hydrogen activation while maintaining economic viability [1].

The advantages of Raney nickel over palladium-based catalysts include significantly lower cost, high activity for nitro group reduction, and tolerance to catalyst poisons that might deactivate precious metal catalysts [1] [2] [8]. The heterogeneous nature of the catalyst facilitates easy separation from products through filtration, and the catalyst can be recovered and recycled in some applications [8]. However, the pyrophoric nature of Raney nickel requires careful handling procedures and appropriate safety equipment.

The selectivity of Raney nickel for nitro group reduction in the presence of other functional groups makes it particularly valuable in complex synthetic sequences [7] [8]. The mild reaction conditions preserve sensitive functional groups while achieving complete reduction of the nitro functionality. Post-reaction workup involves removal of the catalyst through filtration followed by concentration of the filtrate to obtain the desired amino acid products [1].

Process Scalability and Industrial Production Challenges

The translation of laboratory-scale synthetic procedures to industrial manufacturing scales presents numerous challenges that require systematic optimization of reaction conditions, equipment design, and process control strategies to maintain product quality while achieving economic viability.

Solvent Selection for Large-Scale Crystallization

The crystallization of delavirdine mesylate represents a critical unit operation that determines the physical properties, purity, and polymorphic form of the final pharmaceutical product [9] [10] [11]. Solvent selection for large-scale crystallization must balance multiple factors including solubility characteristics, environmental considerations, cost, and the ability to produce the desired crystal form with appropriate morphology and size distribution [9] [10].

Delavirdine mesylate exhibits complex polymorphic behavior with seven distinct crystal forms and a stable amorphous phase identified through systematic crystallization studies [9]. The solvent systems employed for crystallization significantly influence the polymorphic outcome, with different solvents favoring formation of specific crystal forms [9]. Form VIII (U-90152S) and Form XI (U-90152T) represent polymorphic anhydrates obtained under specific crystallization conditions [9].

The crystallization process typically employs mixed solvent systems such as acetone/methanol, with careful control of temperature and concentration to achieve the desired polymorphic form [1] [9]. The precipitation of delavirdine mesylate occurs through dissolution in acetonitrile followed by treatment with one equivalent of methanesulfonic acid, resulting in immediate precipitation of the crystalline product [3]. Temperature control during crystallization proves critical, with studies indicating that crystallization at 50-64°C followed by gradual cooling provides optimal crystal quality [1].

Solvent recovery and recycling systems become essential for large-scale operations to minimize waste and reduce manufacturing costs [10] [11]. The selection of solvents with favorable environmental profiles and low toxicity helps meet regulatory requirements while maintaining process efficiency [10]. The development of continuous crystallization processes offers advantages in terms of consistent product quality and reduced processing time compared to traditional batch crystallization methods [12] [13].

The morphology and size distribution of crystals produced during large-scale crystallization affect downstream processing operations including filtration, drying, and formulation [10] [11]. Control of nucleation and crystal growth kinetics through seeding, temperature programming, and agitation optimization enables production of crystals with desired properties [10]. The use of advanced process analytical technology allows real-time monitoring of crystallization processes and implementation of feedback control strategies [10].

Yield Maximization Through Reaction Stoichiometry Adjustments

The optimization of reaction stoichiometry represents a fundamental approach to maximizing yields while minimizing waste and reducing manufacturing costs in large-scale pharmaceutical production [1] [14]. The delavirdine synthesis involves multiple sequential reactions, each requiring careful optimization of reagent ratios to achieve optimal overall yields [1].

The piperazine coupling reaction demonstrates the importance of stoichiometric optimization, with studies indicating that molar ratios of 1:6 to 1:12 (substrate to piperazine) provide optimal yields while maintaining reasonable atom economy [1]. The excess piperazine serves multiple functions including driving the reaction to completion and neutralizing acid byproducts, but excessive amounts lead to increased purification costs and waste generation [1]. Statistical experimental design methodologies enable systematic optimization of these ratios through response surface analysis [14].

The thionyl chloride-mediated acylation step requires careful balance between ensuring complete conversion and minimizing reagent waste [1]. Studies indicate that a 3:1 molar excess of thionyl chloride provides optimal conversion while remaining economically viable for large-scale production [1]. The moisture sensitivity of both the reagent and product necessitates strict control of water content throughout the process to prevent hydrolysis and yield loss [1].

The overall yield optimization strategy involves consideration of the multiplicative effect of individual step yields on the final product recovery [1]. With individual step yields ranging from 72-96%, the cumulative yield for the entire synthetic sequence reaches approximately 34%, representing a significant improvement over earlier synthetic routes [1]. This improvement results from systematic optimization of each transformation and careful selection of reaction conditions that minimize side product formation.

Statistical process optimization techniques including Design of Experiments methodologies enable systematic investigation of multiple variables simultaneously [14]. These approaches identify optimal reaction conditions while minimizing the number of experiments required, making them particularly valuable for complex multi-step syntheses [14]. The implementation of continuous monitoring and feedback control systems allows real-time optimization of reaction parameters to maintain optimal performance throughout production campaigns [14].

The economic impact of yield optimization extends beyond raw material costs to include effects on equipment utilization, waste treatment, and overall production capacity [15] [16]. Higher yields reduce the equipment size requirements for a given production target, leading to lower capital investments and operating costs [15]. The reduction in waste streams also decreases environmental compliance costs and simplifies waste treatment processes [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White to tan crystalline powder

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

552.18247511 g/mol

Monoisotopic Mass

552.18247511 g/mol

Heavy Atom Count

37

Odor

Odorless

Appearance

Solid powder

Melting Point

MP: 226-228 °C /Delavirdine/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

421105KRQE

Related CAS

136817-59-9 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Livertox Summary

Delavirdine is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Delavirdine is associated with a low rate of transient serum aminotransferase elevations during therapy and is a rare cause of clinically apparent acute liver injury.

Drug Classes

Antiviral Agents

Therapeutic Uses

Delavirdine is indicated in the treatment of HIV-1 infection in combination with other appropriate antiretroviral therapy. /Included in US product labeling/

Pharmacology

Delavirdine Mesylate is a mesylate salt form of delavirdine, a synthetic, non-nucleoside reverse transcriptase inhibitor. In combination with other anti-retroviral drugs, this agent has been shown to reduce HIV viral load and increase CD4 leukocyte counts in patients. As an inhibitor of the cytochrome P450 system, delavirdine may result in increased serum levels of co-administered protease inhibitors metabolized by the cytochrome P450 system.

MeSH Pharmacological Classification

Anti-HIV Agents

Mechanism of Action

After entering the cell, delavirdine binds to a hydrophobic pocket in the p66 subunit of reverse transcriptase. This causes a conformational change to a stable, inactive form of the enzyme. The delavirdine-reverse transcriptase complex is stabilized by hydrogen bonds at residue Lys-103 and strong hydrophobic interactions with residue Pro-236. Much higher concentrations of delavirdine are required to inhibit cellular polymerase than reverse transcriptase.
While the complete mechanism of antiviral activity of delavirdine has not been fully elucidated, the drug inhibits replication of human immunodeficiency virus type 1 (HIV-1) by interfering with viral RNA- and DNA-directed polymerase activities of reverse transcriptase. HIV reverse transcriptase is essential for viral replication, and its activities occur in the host cell cytoplasm after the viral particle penetrates the cell membrane and releases the viral core, but before nuclear entry and chromosomal integration of proviral DNA. The enzyme is multifunctional, with 3 principal activities (ie., RNA-directed DNA polymerase, RNase H, and DNA-directed DNA polymerase functions). Using viral RNA as a template, reverse transcriptase forms a minus strand of viral DNA, creating a double-stranded RNA:DNA hybrid (i.e., RNA-directed DNA polymerase function). The RNase H function of reverse transcriptase facilitates copying of viral RNA by degrading the RNA component of the RNA:DNA hybrid after the RNA is copied, leaving a single minus strand of viral DNA. Using the newly formed minus strand of viral DNA as a template, reverse transcriptase forms the plus strand of viral DNA, converting single-stranded viral DNA to the double-stranded proviral DNA form (i.e, DNA-directed DNA polymerase function). BHAP derivatives, including delavirdine, inhibit the polymerase functions, but not the RNase H function, of reverse transcriptase. The drugs bind directly to heterodimeric HIV-1 reverse transcriptase and exert a virustatic effect by acting as a specific, noncompetitive HIV-1 reverse transcriptase inhibitor.
Nonnucleoside reverse transcriptase inhibitors affect reverse transcriptase at a different site than nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine), and the drugs have different mechanisms of action. Unlike currently available nonnucleoside reverse transcriptase inhibitors, dideoxynucleoside antiretroviral agents require intracellular conversion to triphosphate metabolites, which then compete with naturally occurring deoxynucleoside triphosphates for incorporation into viral DNA by reverse transcriptase and cause premature viral DNA chain termination by preventing further 5 to 3 phosphodiester linkages.

Vapor Pressure

VP: 2.6X10-15 mm Hg @ 25 °C /Estimated/ /Delavirdine/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

147221-93-0

Absorption Distribution and Excretion

Elimination: Fecal: 44% following multiple doses of 330 mg three times a day in healthy volunteers. Renal: 51%, following multiple doses of 330 mg three times a day in healthy volunteers. Less than 5% of the dose is recovered unchanged in urine.
Delavirdine is distributed predominantly into blood plasma.
Delavirdine is well absorbed, especially at pH less than 2.0.
Delavirdine mesylate is rapidly absorbed following oral administration, and peak plasma concentrations of the drug are attained approximately 1 hour after the dose. Following oral administration of 400 mg of delavirdine mesylate 3 times daily in HIV-infected adults, mean steady-state peak plasma concentrations of the drug are 15.98 ug/ml (range: 0.91-45.66 ug/ml), mean trough plasma concentrations are 6.85 ug/ml (range: 0.05-20.55 ug/ml), and mean AUC is 82.19 ughour/ml.
For more Absorption, Distribution and Excretion (Complete) data for DELAVIRDINE MESYLATE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Delavirdine binds extensively to plasma proteins and primarily is metabolized by CYP3A4. The major metabolic pathway results in N-dealkylation. There is considerable intersubject variability in plasma delavirdine concentrations related to differences in CYP3A activity. The CSF-to-plasma ratio is 0.02.
The metabolism of delavirdine in the mouse was extensive and involved amide bond cleavage, N-desalkylation, hydroxylation at the C-6' position of the pyridine ring, and pyridine ring-cleavage as determined by MS and/or 1H and 13C NMR spectroscopies. N-desalkylation and amide bond cleavage were the primary metabolic pathways at low drug doses and, as the biotransformation of delavirdine to desalkyl delavirdine reached saturation or inhibition, amide bond cleavage became the predominant pathway at higher doses and after multiple doses.

Wikipedia

Delavirdine mesylate

Drug Warnings

Plasma lipid and lipoprotein levels were measured at baseline and after 8 weeks of highly active antiretroviral therapy among patients receiving delavirdine with or without a protease inhibitor (PI). In patients receiving nucleoside reverse transcriptase inhibitors (NRTI) plus delavirdine, there was a statistically significant increase in cholesterol and HDL levels, whereas those receiving NRTI plus a PI had no significant change in their HDL levels. When delavirdine was combined with a PI, there was a more dramatic increase in both cholesterol and HDL concentrations.
Rash is the most frequently reported adverse effect of delavirdine. In 2 clinical studies..., rash was reported in 32-35% of adults who received the usual dosage of delavirdine in conjunction with nucleoside reverse transcriptase inhibitors compared with 16-21% of adults who received the nucleoside reverse transcriptase inhibitors alone. In these studies, grade 1 rash (erythema, pruritus), grade 2 rash (diffuse maculopapular rash, dry desquamation), or grade 3 rash (vesiculation, moist desquamation, ulceration) occurred in about 17, 14, and 4%, respectively, of patients receiving delavirdine in conjunction with nucleoside reverse transcriptase inhibitors compared with 12, 6, and 0%, respectively, of patients receiving the nucleoside reverse transcriptase inhibitors alone.There were no cases of grade 4 rash (erythema multiforme, Stevens-Johnson syndrome, toxic epidermal necrolysis, necrosis requiring surgery, exfoliative dermatitis) in either patient group. About 3-4% of patients receiving delavirdine in conjunction with nucleoside reverse transcriptase inhibitors discontinued treatment because of rash compared with 0-1% of patients who received the nucleoside reverse transcriptase inhibitors alone.
Delavirdine-associated rash occurs mainly on the upper body and proximal arms with decreasing intensity of the lesions on the neck and face and progressively less on the rest of the trunk and limbs. Rash usually is evident within the first few weeks following initiation of delavirdine therapy; occurrence of rash after 1 month of therapy is uncommon. Because there is no evidence that the incidence of rash is decreased by initiating delavirdine therapy using a low dose and then titrating dosage, dosage titration is not recommended.
Severe and life-threatening skin reactions, including Stevens-Johnson syndrome and erythema multiforme, have been reported rarely in patients receiving delavirdine; 2 cases of Stevens-Johnson syndrome were reported during postmarketing surveillance. These severe reactions resolved after the drug was discontinued..
For more Drug Warnings (Complete) data for DELAVIRDINE MESYLATE (26 total), please visit the HSDB record page.

Biological Half Life

The apparent plasma half-life of delavirdine increases with dose. The mean plasma half-life of delavirdine is 5.8 hours (range: 2-11 hours) in adults receiving a dosage of 400 mg 3 times daily.
Elimination from plasma: Mean, 5.8 hours (range, 2 to 11 hours) following treatment with 400 mg three times a day. The apparent half-life increases with dose.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

D.L. Romero et al, WO 91 09849 (1991 to Upjohn)

Storage Conditions

Commercially available delavirdine mesylate tablets should be stored at a controlled room temperature of 20-25 °C. The tablets should be kept in a tight container and protected from high humidity.

Interactions

Concurrent administration of amphetamines, astemizole, benzodiazepines, calcium channel blocking agents, cisapride, ergot derivatives, or terfenadine with delavirdine may result in potentially serious and/or life-threatening adverse events as a result of the inhibitory effect of delavirdine on CYP isoenzymes 3A and 2C9; it is recommended that dosage adjustments be made for these medications, or that alternative medications be used, while patients are taking delavirdine.
Concurrent administration of delavirdine 300 mg with aluminum and magnesium oral suspension decreases AUC for delavirdine by 41 + or - 19%; patients should be advised not to take antacids within 1 hour of taking delavirdine.
Concurrent use of delavirdine with carbamazepine, phenobarbital, or phenytoin substantially decreases the trough plasma concentration of delavirdine; concurrent use is not recommended.
Cimetidine, famotidine, nizatidine, and ranitidine increase gastric pH and may reduce absorption of delavirdine; long-term use of these medications with delavirdine is not recommended.
For more Interactions (Complete) data for DELAVIRDINE MESYLATE (17 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Shelton MJ, Hewitt RG, Adams J, Della-Coletta A, Cox S, Morse GD. Pharmacokinetics of ritonavir and delavirdine in human immunodeficiency virus-infected patients. Antimicrob Agents Chemother. 2003 May;47(5):1694-9. PubMed PMID: 12709342; PubMed Central PMCID: PMC153300.
2: Friedland GH, Pollard R, Griffith B, Hughes M, Morse G, Bassett R, Freimuth W, Demeter L, Connick E, Nevin T, Hirsch M, Fischl M. Efficacy and safety of delavirdine mesylate with zidovudine and didanosine compared with two-drug combinations of these agents in persons with HIV disease with CD4 counts of 100 to 500 cells/mm3 (ACTG 261). ACTG 261 Team. J Acquir Immune Defic Syndr. 1999 Aug 1;21(4):281-92. PubMed PMID: 10428106.
3: Borin MT, Cox SR, Herman BD, Carel BJ, Anderson RD, Freimuth WW. Effect of fluconazole on the steady-state pharmacokinetics of delavirdine in human immunodeficiency virus-positive patients. Antimicrob Agents Chemother. 1997 Sep;41(9):1892-7. PubMed PMID: 9303380; PubMed Central PMCID: PMC164031.
4: White JG. In situ determination of delavirdine mesylate particle size in solid oral dosage forms. Pharm Res. 1999 Apr;16(4):545-8. PubMed PMID: 10227710.
5: Ferry JJ, Herman BD, Carel BJ, Carlson GF, Batts DH. Pharmacokinetic drug-drug interaction study of delavirdine and indinavir in healthy volunteers. J Acquir Immune Defic Syndr Hum Retrovirol. 1998 Jul 1;18(3):252-9. PubMed PMID: 9665503.
6: Shelton MJ, Hewitt RG, Adams JM, Cox SR, Chambers JH, Morse GD. Delavirdine malabsorption in HIV-infected subjects with spontaneous gastric hypoacidity. J Clin Pharmacol. 2003 Feb;43(2):171-9. PubMed PMID: 12616670.
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